2-Nitro-6-(Trifluormethyl)phenol

Übersicht

Beschreibung

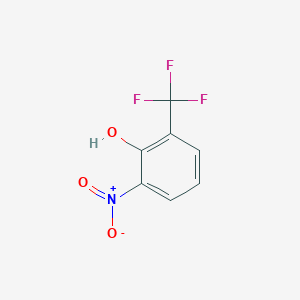

2-Nitro-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring.

Wissenschaftliche Forschungsanwendungen

2-Nitro-6-(trifluoromethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and nitro functionalities.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)phenol typically involves the nitration of 6-(trifluoromethyl)phenol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 2-amino-6-(trifluoromethyl)phenol.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Wirkmechanismus

The mechanism of action of 2-Nitro-6-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or cytotoxic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

- 2-Nitro-4-(trifluoromethyl)phenol

- 4-Nitro-3-(trifluoromethyl)phenol

- 2,3-Difluoro-6-nitrophenol

Comparison: 2-Nitro-6-(trifluoromethyl)phenol is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties, such as solubility, acidity, and reactivity, making it suitable for specific applications in research and industry .

Biologische Aktivität

2-Nitro-6-(trifluoromethyl)phenol is an aromatic nitrophenol compound characterized by the presence of both a nitro group and a trifluoromethyl group attached to a phenolic structure. Its molecular formula is , with a molecular weight of approximately 207.11 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications.

The unique electronic and chemical properties of 2-Nitro-6-(trifluoromethyl)phenol arise from its functional groups. The trifluoromethyl group enhances lipophilicity, while the nitro group can engage in various chemical reactions, making it a candidate for diverse applications in chemical synthesis and biological studies.

Synthesis Methods

Several methods have been documented for synthesizing 2-Nitro-6-(trifluoromethyl)phenol, including:

- Nitration of 6-(trifluoromethyl)phenol : This involves treating 6-(trifluoromethyl)phenol with a mixture of sodium nitrate and sulfuric acid.

- Nucleophilic Aromatic Substitution : This method utilizes nucleophiles to replace hydrogen atoms on the aromatic ring.

- Refluxing with concentrated nitric acid : A more aggressive method that can yield higher purity products.

Antimicrobial Properties

Research indicates that 2-Nitro-6-(trifluoromethyl)phenol exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Limited activity |

While specific mechanisms of action for 2-Nitro-6-(trifluoromethyl)phenol remain poorly understood, it is hypothesized that its antimicrobial effects may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to its reactive functional groups.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various nitrophenols, including 2-Nitro-6-(trifluoromethyl)phenol, demonstrated its potential as a lead compound in developing new antibacterial agents. The study utilized both in vitro and in vivo models to assess the effectiveness against resistant strains, showing promising results that warrant further investigation into its pharmacological properties .

Structure-Activity Relationship (SAR)

An extensive structure–activity relationship (SAR) investigation highlighted that modifications to the nitro and trifluoromethyl groups significantly impacted the biological activity of related compounds. For instance, compounds with similar structures but different positions of substituents exhibited varied levels of antibacterial activity, indicating that the positioning of these groups is critical for enhancing efficacy .

Toxicity and Safety Profile

The acute toxicity profile of 2-Nitro-6-(trifluoromethyl)phenol indicates moderate toxicity with an LD50 value around 141 mg/kg for oral exposure. It is classified under Toxicity Category II, suggesting caution in handling but not posing significant risk under controlled conditions .

Eigenschaften

IUPAC Name |

2-nitro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPKXGYPBUWNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358537 | |

| Record name | 2-nitro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-62-5 | |

| Record name | 2-nitro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.